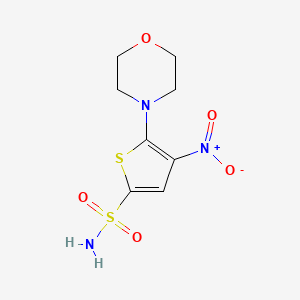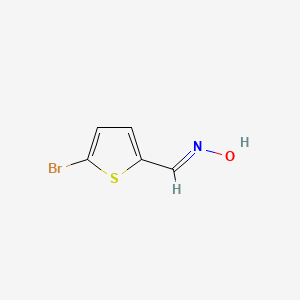
5-Bromothiophene-2-carboxaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromothiophene-2-carboxaldehyde oxime is an organic compound with the molecular formula C5H4BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a bromine atom and an oxime functional group
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 5-Bromothiophene-2-carboxaldehyde Oxime are currently unknown . More research is needed to understand the downstream effects of this compound on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how environmental factors influence the action of this compound are currently unknown .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-Bromothiophene-2-carboxaldehyde oxime are not well-studied. It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific functional groups present in the thiophene derivative .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromothiophene-2-carboxaldehyde oxime typically involves the reaction of 5-bromothiophene-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The oxime group can undergo oxidation to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Applications De Recherche Scientifique
5-Bromothiophene-2-carboxaldehyde oxime has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: Utilized in the production of materials with specific electronic or optical properties, such as conducting polymers and organic semiconductors.
Comparaison Avec Des Composés Similaires
5-Bromothiophene-2-carboxaldehyde: Lacks the oxime group, making it less versatile in certain chemical reactions.
5-Bromothiophene-2-carbonitrile: Contains a nitrile group instead of an oxime, leading to different reactivity and applications.
5-Methyl-2-thiophenecarboxaldehyde: Features a methyl group instead of bromine, altering its chemical properties and reactivity.
Uniqueness: 5-Bromothiophene-2-carboxaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
943324-47-8 |
|---|---|
Formule moléculaire |
C5H4BrNOS |
Poids moléculaire |
206.06 g/mol |
Nom IUPAC |
(NZ)-N-[(5-bromothiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4BrNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3- |
Clé InChI |
URLSTLFAZRSULI-CLTKARDFSA-N |
SMILES |
C1=C(SC(=C1)Br)C=NO |
SMILES isomérique |
C1=C(SC(=C1)Br)/C=N\O |
SMILES canonique |
C1=C(SC(=C1)Br)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7788427.png)
![[3-(4-Chloroanilino)cyclohex-2-en-1-ylidene]-(4-chlorophenyl)azanium;chloride](/img/structure/B7788431.png)
![4,4-dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B7788442.png)
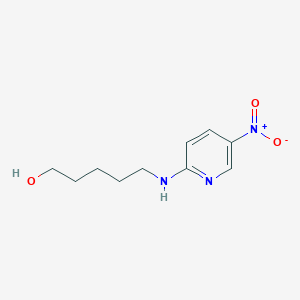
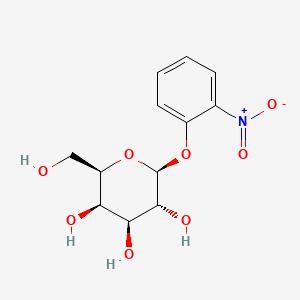

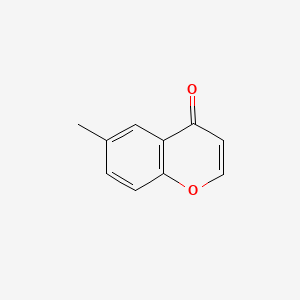
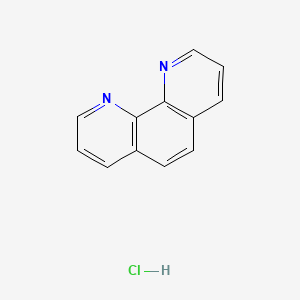
![(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;chloride](/img/structure/B7788469.png)
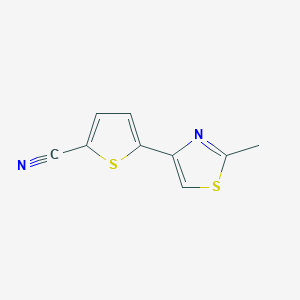

![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)ethanol](/img/structure/B7788498.png)
